molecular formula C20H22N4O4 B1243110 4-[4-(4-methylbenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime CAS No. 383147-17-9

4-[4-(4-methylbenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime

Cat. No. B1243110
CAS RN: 383147-17-9
M. Wt: 382.4 g/mol
InChI Key: XIWVYGPWWJJNFK-KGENOOAVSA-N
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Description

The compound belongs to a class of chemicals that are often explored for their unique reactive properties and potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The specific functionalities within its structure, such as the nitro group, the piperazine ring, and the benzoyl group, suggest its involvement in a variety of chemical reactions and a potential for diverse applications.

Synthesis Analysis

The synthesis of complex molecules involving piperazine and nitrobenzene derivatives often requires multi-step reactions, starting from simple precursors to build the desired framework. Methods like nitration, acylation, and the use of oximes in synthesis are common. For example, the synthesis of related compounds involves reactions such as redox condensation and the formation of oxime ethers from aldehydes or ketones, indicating potential pathways for synthesizing the target compound (Nguyen et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds like the one can be characterized using techniques such as X-ray crystallography. Related studies show that small differences in molecular conformations can significantly impact the compound's properties and interactions, highlighting the importance of precise structural determination (Jotani et al., 2018).

Chemical Reactions and Properties

Chemical functionalities present in the compound suggest it can participate in a variety of reactions, such as nucleophilic substitution, condensation reactions, and possibly even act as a ligand in coordination chemistry due to the presence of the piperazine ring and oxime ether group. These functionalities could influence the compound's reactivity towards electrophiles and nucleophiles, as well as its potential to form hydrogen bonds and other non-covalent interactions (Gibadullina et al., 2012).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystalline structure, depend on the compound's molecular structure. Polymorphism can significantly affect these properties, indicating the need for thorough characterization to understand the material's behavior in different conditions (Jotani et al., 2018).

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

  • This compound is involved in the synthesis of novel pharmaceuticals. For instance, derivatives of 1,2,4-triazole, which are synthesized using similar compounds, have demonstrated antimicrobial activities against various microorganisms (Bektaş et al., 2007).
  • Another application is in the development of polymers, such as ordered poly(amide-acylhydrazide-amide), derived from nonsymmetric monomers including components structurally related to the compound (Yu et al., 1999).

Chemical Analysis and Tagging

  • It's used in the synthesis of fluorescence tagging reagents for carboxylic acids in high-performance liquid chromatography. Derivatives similar to this compound serve as fluorogenic tagging reagents, enhancing the detection of various substances (Toyo’oka et al., 1991).
  • Additionally, related compounds have been used in the synthesis and characterization of new antihypertensive agents, indicating a broad range of pharmaceutical applications (Marvanová et al., 2016).

Synthesis of Novel Chemical Structures

  • Research has shown that similar compounds can react with amines and heterocycles to produce novel chemical structures, which may have various applications in pharmaceutical and chemical research (Gibadullina et al., 2012).
  • A study on a new method for preparing 6-nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one, a related compound, demonstrates the potential for designing diverse quinazolin-4-ones with various applications (Kornylov et al., 2017).

Supramolecular Chemistry

  • The compound has applications in supramolecular chemistry, for example, in the study of polymorphs in crystallography and the formation of different hydrogen bonds (Jotani et al., 2018).

Radiopharmaceutical Research

  • In radiopharmaceutical research, derivatives of this compound have been synthesized for potential imaging of hypoxia in solid tumors, demonstrating its applicability in medical diagnostics (Giglio et al., 2012).

Safety and Hazards

The safety, risk, hazard, and MSDS information for this compound may be available, but specific details are not provided in the search results .

properties

IUPAC Name

[4-[4-[(E)-methoxyiminomethyl]-2-nitrophenyl]piperazin-1-yl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-15-3-6-17(7-4-15)20(25)23-11-9-22(10-12-23)18-8-5-16(14-21-28-2)13-19(18)24(26)27/h3-8,13-14H,9-12H2,1-2H3/b21-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWVYGPWWJJNFK-KGENOOAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)C=NOC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)/C=N/OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(4-methylbenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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